N-{(5Z)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide
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Overview
Description
“N-{(5Z)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide” is a complex organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinone derivatives typically involves the condensation of a thiosemicarbazide with an α-haloketone or α-haloester. For this specific compound, the synthesis might involve:
Condensation Reaction: The reaction between 5-methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde and thiosemicarbazide under acidic or basic conditions to form the intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the thiazolidinone ring.
Acetylation: The final step involves acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the carbonyl groups within the thiazolidinone ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole or thiazolidinone rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, thiazolidinone derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, such compounds are explored for their potential therapeutic effects. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators.
Industry
Industrially, these compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, thiazolidinones can interact with enzymes or receptors, modulating their activity. The indole moiety might contribute to binding affinity through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Indole Derivatives: Widely studied for their diverse biological activities.
Uniqueness
This compound’s uniqueness lies in its combined thiazolidinone and indole structures, which may confer distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C17H17N3O3S2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(5-methoxy-1,2-dimethylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C17H17N3O3S2/c1-9-12(13-7-11(23-4)5-6-14(13)19(9)3)8-15-16(22)20(17(24)25-15)18-10(2)21/h5-8H,1-4H3,(H,18,21)/b15-8- |
InChI Key |
HWQOACMEHFLCGR-NVNXTCNLSA-N |
Isomeric SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C=C3C(=O)N(C(=S)S3)NC(=O)C |
Origin of Product |
United States |
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